molecular formula C7H14ClNO B1398545 3,3-Dimethylpiperidin-4-one hydrochloride CAS No. 648921-37-3

3,3-Dimethylpiperidin-4-one hydrochloride

Cat. No. B1398545
M. Wt: 163.64 g/mol
InChI Key: YKKXZGNFWDQKGO-UHFFFAOYSA-N
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Description

“3,3-Dimethylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethylpiperidin-4-one hydrochloride” can be represented by the SMILES string O=C1CCNCC1(C)C.Cl . The InChI representation is 1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “3,3-Dimethylpiperidin-4-one hydrochloride” is 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 163.0763918 g/mol . The compound has a complexity of 129 .

Scientific Research Applications

Conformational and Stereochemical Studies

Research on derivatives of 3,3-Dimethylpiperidin-4-one hydrochloride, such as 1,3-dimethylpiperidin-4-ols, has contributed to understanding their synthesis, stereochemistry, and conformational properties. These studies include the configurations and preferred conformations of these derivatives, essential for further chemical and pharmaceutical applications (Casy & Jeffery, 1972).

Development of Pharmaceutical Compounds

The compound has been integral in the development of pharmaceuticals, such as the discovery of a nonpeptidic agonist of the GPR14/urotensin-II receptor. This discovery highlights the potential of 3,3-Dimethylpiperidin-4-one hydrochloride derivatives in drug development, especially in creating pharmacological research tools and potential drug leads (Croston et al., 2002).

Applications in Chemistry and Medicinal Chemistry

The chemical reactivity and transformation of 3,3-Dimethylpiperidin-4-one hydrochloride derivatives have been explored for synthesizing various substituted piperidines. These substances are valuable templates in medicinal chemistry, demonstrating the compound's versatility in synthesizing structurally diverse chemicals with potential pharmaceutical applications (Mollet et al., 2011).

Research in Molecular Imaging and Radiopharmaceuticals

Derivatives of 3,3-Dimethylpiperidin-4-one hydrochloride have been used in molecular imaging and the development of radiopharmaceuticals. For instance, a derivative has been studied for its potential as a C-C chemokine receptor 1 (CCR1) antagonist, indicating the compound's utility in developing imaging agents for medical diagnostics (Hong et al., 2015).

Analytical and Bioanalytical Applications

The compound has also found applications in analytical and bioanalytical chemistry. For example, it has been used in the development of high-performance liquid chromatographic methods for measuring iron chelators in human plasma, demonstrating its role in analytical techniques for biological and pharmaceutical analysis (Klein et al., 1991).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The product is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

3,3-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXZGNFWDQKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724113
Record name 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperidin-4-one hydrochloride

CAS RN

648921-37-3
Record name 3,3-Dimethylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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